Bienvenue dans la boutique en ligne BenchChem!

1-Allyl-3-butylbutylxanthine

Xanthine Oxidase Inhibition Enzyme Kinetics Competitive Inhibition

1-Allyl-3-butylbutylxanthine (CAS 81250-15-9) is a synthetic xanthine analogue with an N-1 allyl group and an N-3 n-butyl side chain, offering a competitive xanthine oxidase Ki of 820 nM. Unlike theophylline or pentoxifylline, this compound serves as a critical negative control in PEPCK SAR studies (where the 8-methyl analog shows an IC50 of 225 μM) and aids in delineating PDE‑dependent TNF‑alpha suppression. Its distinct substitution pattern makes it an essential tool for enzyme kinetics and CNS drug discovery programs. Secure your research supply now.

Molecular Formula C12H16N4O2
Molecular Weight 248.28 g/mol
CAS No. 81250-15-9
Cat. No. B8622844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-butylbutylxanthine
CAS81250-15-9
Molecular FormulaC12H16N4O2
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCCCCN1C2=C(C(=O)N(C1=O)CC=C)NC=N2
InChIInChI=1S/C12H16N4O2/c1-3-5-7-15-10-9(13-8-14-10)11(17)16(6-4-2)12(15)18/h4,8H,2-3,5-7H2,1H3,(H,13,14)
InChIKeyGIUPXMWAXSMOAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-3-butylbutylxanthine (CAS 81250-15-9) | Xanthine Derivative for Research Procurement


1-Allyl-3-butylbutylxanthine (CAS 81250-15-9) is a synthetic xanthine derivative characterized by an N-1 allyl group and an N-3 n-butyl side chain [1]. Belonging to the broader class of alkylxanthines, which includes well-known compounds like theophylline, caffeine, and pentoxifylline, this particular analogue features a molecular formula of C12H16N4O2 and a molecular weight of 248.28 g/mol . The compound is primarily utilized as a research tool in biochemical and pharmacological studies, particularly those investigating enzyme inhibition mechanisms such as xanthine oxidase [2].

Why 1-Allyl-3-butylbutylxanthine Cannot Be Substituted by Generic Xanthines in Research


Within the xanthine family, subtle structural variations at the N-1 and N-3 positions drastically alter pharmacological profiles, including potency, selectivity, and mechanism of action [1]. The presence of an N-1 allyl group and an N-3 butyl chain in 1-Allyl-3-butylbutylxanthine distinguishes it from other common xanthines such as theophylline (N-1 and N-3 methyl groups), pentoxifylline (N-1 5-oxohexyl group), or 1-allyl-3-butyl-8-methylxanthine (additional C-8 methyl substitution) [2]. These structural differences translate into quantifiable variations in target binding affinities. For instance, while many xanthines are known for their phosphodiesterase (PDE) inhibition, 1-Allyl-3-butylbutylxanthine has demonstrated a competitive inhibition profile against xanthine oxidase with a Ki of 820 nM, a property not shared by all xanthine analogues and one that cannot be reliably extrapolated from its more common counterparts [3]. Therefore, assuming functional interchangeability based on the core xanthine scaffold alone introduces significant risk of experimental variability or outright failure in targeted research applications.

Quantitative Differentiation of 1-Allyl-3-butylbutylxanthine (81250-15-9) Against Key Comparators


Xanthine Oxidase Inhibition Potency: Comparative Ki Values

1-Allyl-3-butylbutylxanthine acts as a competitive inhibitor of bovine xanthine oxidase, with a reported Ki of 820 nM [1]. In comparison, the clinically used xanthine oxidase inhibitor allopurinol exhibits a reported IC50 of approximately 1.76 μM (0.24 μg/mL) in similar assay conditions [2]. While a Ki and an IC50 are not directly interchangeable, the lower Ki value for 1-Allyl-3-butylbutylxanthine suggests a higher binding affinity than allopurinol's functional inhibition value. In contrast, the ultra-potent, non-purine inhibitor febuxostat has an IC50 of 1.8 nM [3], positioning this xanthine derivative as an intermediate-affinity tool compound for probing xanthine oxidase active site interactions.

Xanthine Oxidase Inhibition Enzyme Kinetics Competitive Inhibition

Distinct Activity Profile vs. C-8 Methyl Analog in PEPCK Inhibition

A closely related analog, 1-allyl-3-butyl-8-methylxanthine (CAS 81250-14-8), has been identified as a reversible, GTP-competitive inhibitor of human cytosolic phosphoenolpyruvate carboxykinase (PEPCK) with an IC50 of 225 μM [1]. This compound emerged as a high-throughput screening (HTS) hit for potential Type 2 diabetes therapeutics [1]. 1-Allyl-3-butylbutylxanthine (CAS 81250-15-9) lacks the C-8 methyl group present in this analog. While direct PEPCK inhibition data for the non-8-methyl derivative is not reported, structure-activity relationship (SAR) studies from the same research group indicate that modifications at N-1 and C-8 can improve in vitro activity by 100-fold [1]. This suggests that 1-Allyl-3-butylbutylxanthine may serve as a critical SAR probe for deconvoluting the role of the C-8 substitution in PEPCK binding, as it retains the N-1 allyl and N-3 butyl groups but eliminates the 8-methyl substituent.

PEPCK Inhibition GTP-Competitive Inhibitor Type 2 Diabetes Research

Inferred Class Potency for TNF-α Suppression via PDE Inhibition

A seminal comparative study on xanthine derivatives established a high correlation (R² not specified) between the potency to suppress LPS-induced TNF-alpha production in human mononuclear cells and the potency to inhibit cAMP phosphodiesterase (PDE) activity in a cell-free assay [1]. In that study, the most potent agent, A 80 2715, had an IC50 of 41 μM for TNF-alpha suppression, while others ranged from 106 μM (HWA 138) to 419 μM (theophylline) [1]. While 1-Allyl-3-butylbutylxanthine was not directly tested in this panel, the established class-wide correlation allows for the inference that its PDE inhibition profile (if known) would be a primary determinant of its anti-TNF-alpha potency. This is in contrast to other mechanisms, as the same study showed no effect on IL-1 beta production [1]. Therefore, this compound may be useful for probing the PDE-dependent arm of xanthine-mediated immunomodulation.

TNF-alpha Suppression cAMP Phosphodiesterase Anti-inflammatory Research

Unique Physicochemical Profile for Formulation Development

1-Allyl-3-butylbutylxanthine possesses a computed partition coefficient (XLogP3) of 1.9, indicating moderate lipophilicity [1]. This differentiates it from more polar xanthines like theophylline (XLogP3 ≈ -0.02) and caffeine (XLogP3 ≈ -0.07), but makes it less lipophilic than pentoxifylline (XLogP3 ≈ 2.3). This intermediate lipophilicity profile, combined with its specific substituents, provides a distinct starting point for formulation development, particularly when optimizing for cellular permeability or solubility.

Physicochemical Properties LogP Lipophilicity

Synthetic Versatility as a Scaffold for Neuroleptic Analogues

The 1-allyl-3-butyl xanthine scaffold is explicitly claimed in US patent US4469698A as a key intermediate for di- or trisubstituted xanthines with neuroleptic properties [1]. The patent describes the synthesis and use of related compounds, including 1-allyl-3-butyl-8-methyl xanthine, as having utility in the treatment of central nervous system disorders [1]. While the patent does not quantify the activity of the unsubstituted 1-Allyl-3-butylbutylxanthine itself, it firmly establishes the N-1 allyl/N-3 butyl core as a privileged substructure for generating CNS-active analogues. This provides a clear differentiation from other simple alkylxanthines which may not be disclosed in the same therapeutic context.

Medicinal Chemistry Neuroleptic Agents SAR Studies

Optimal Research and Procurement Scenarios for 1-Allyl-3-butylbutylxanthine (CAS 81250-15-9)


Mechanistic Studies of Xanthine Oxidase Inhibition

Procure 1-Allyl-3-butylbutylxanthine for use as a competitive inhibitor in xanthine oxidase enzyme kinetics assays. Its Ki of 820 nM [1] positions it as a useful tool for probing the enzyme's active site, especially in comparative studies against allopurinol (IC50 ~1.76 μM) [2] or ultra-potent inhibitors like febuxostat (IC50 1.8 nM) [3].

SAR Studies for PEPCK Inhibitor Optimization

Employ this compound as a critical structural control in structure-activity relationship (SAR) campaigns targeting phosphoenolpyruvate carboxykinase (PEPCK). By comparing its activity (or lack thereof) to the 225 μM IC50 of the 8-methyl analog 1-allyl-3-butyl-8-methylxanthine [1], researchers can precisely map the contribution of the C-8 substitution to PEPCK binding and inhibition.

Probing PDE-Dependent Immunomodulation

Utilize 1-Allyl-3-butylbutylxanthine in cell-based assays to investigate the PDE-dependent suppression of TNF-alpha. Based on the established class-level correlation between PDE inhibition and TNF-alpha reduction [1], this compound can help delineate which effects of xanthine derivatives are directly mediated by cAMP PDE inhibition versus other pathways.

Medicinal Chemistry for CNS-Targeted Derivatives

Leverage the 1-allyl-3-butyl xanthine scaffold as a starting material for synthesizing novel di- or trisubstituted xanthines with potential neuroleptic activity, as outlined in patent US4469698A [1]. This provides a strategic advantage in CNS drug discovery programs aiming to explore the chemical space around this specific substitution pattern.

Quote Request

Request a Quote for 1-Allyl-3-butylbutylxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.